2-Amino-5-chlorobenzoic acid
2-Amino-5-chlorobenzoic acid
5-Chloroanthranilic Acid is a chlorinated derivative of anthranilic acid. 5-Chloroanthranilic Acid is a metabolite of the pesticide Chlordimeform. 5-Chloroanthranilic Acid is used in the preparation of disease-modifying antirheumatic drugs (DMARDs).
2-amino-5-chlorobenzoic acid is a member of the class of chlorobenzoic acids that is benzoic acid in which the ring hydrogens at positions 2 and 5 are replaced by amino and chloro groups, respectively. It is an aminobenzoic acid, a member of monochlorobenzenes and a chlorobenzoic acid.
2-amino-5-chlorobenzoic acid is a member of the class of chlorobenzoic acids that is benzoic acid in which the ring hydrogens at positions 2 and 5 are replaced by amino and chloro groups, respectively. It is an aminobenzoic acid, a member of monochlorobenzenes and a chlorobenzoic acid.
Brand Name:
Vulcanchem
CAS No.:
635-21-2
VCID:
VC21139038
InChI:
InChI=1S/C7H6ClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
SMILES:
C1=CC(=C(C=C1Cl)C(=O)O)N
Molecular Formula:
C7H6ClNO2
Molecular Weight:
171.58 g/mol
2-Amino-5-chlorobenzoic acid
CAS No.: 635-21-2
Cat. No.: VC21139038
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Chloroanthranilic Acid is a chlorinated derivative of anthranilic acid. 5-Chloroanthranilic Acid is a metabolite of the pesticide Chlordimeform. 5-Chloroanthranilic Acid is used in the preparation of disease-modifying antirheumatic drugs (DMARDs). 2-amino-5-chlorobenzoic acid is a member of the class of chlorobenzoic acids that is benzoic acid in which the ring hydrogens at positions 2 and 5 are replaced by amino and chloro groups, respectively. It is an aminobenzoic acid, a member of monochlorobenzenes and a chlorobenzoic acid. |
|---|---|
| CAS No. | 635-21-2 |
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 2-amino-5-chlorobenzoic acid |
| Standard InChI | InChI=1S/C7H6ClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) |
| Standard InChI Key | IFXKXCLVKQVVDI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator